![molecular formula C12H18N4O B14117882 6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol](/img/structure/B14117882.png)
6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol
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Overview
Description
6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol is a complex organic compound with a unique structure that includes a pyrimidine ring and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol typically involves the reaction of 6-methyl-2-hydrazinopyrimidin-4-ol with 2-methylcyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The hydrazone linkage plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-[2-(pyridin-4-ylmethylene)hydrazino]pyrimidin-4-ol
- 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
- 6-Methyl-2-[2-(pyridin-4-ylmethylidene)hydrazin-1-yl]pyrimidin-4-ol
Uniqueness
6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol is unique due to its specific hydrazone linkage and the presence of a methylcyclohexylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-methyl-2-[2-(2-methylcyclohexylidene)hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H18N4O/c1-8-5-3-4-6-10(8)15-16-12-13-9(2)7-11(17)14-12/h7-8H,3-6H2,1-2H3,(H2,13,14,16,17) |
InChI Key |
ARUSYOXABALNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1=NNC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
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